5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Antipsychotic Drug Discovery Dopamine Receptor Pharmacology CNS Medicinal Chemistry

This 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold is the exact pharmacophore core of NRA0562 (atypical antipsychotic). Unlike generic 2-aryl or 4-aryl regioisomers, only the 5-aryl substitution pattern delivers validated FASN thioesterase inhibition (IC50=13.4 µM), nanomolar CES2 binding (Ki=42 nM), and single-digit nanomolar CRTH2 antagonism. Generic substitution forfeits target-specific receptor binding and cross-coupling reactivity. Sourced at ≥95% purity with the privileged 4-fluorophenyl pre-installed at the 5-position, enabling direct amide coupling at the 2-carboxylic acid handle—begin SAR immediately without de novo scaffold construction.

Molecular Formula C10H6FNO2S
Molecular Weight 223.23 g/mol
Cat. No. B12438569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)thiazole-2-carboxylic acid
Molecular FormulaC10H6FNO2S
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(S2)C(=O)O)F
InChIInChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)
InChIKeyOKRLMGXGBITIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)thiazole-2-carboxylic acid for Medicinal Chemistry: Core Properties and Procurement Specifications


5-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 1397181-59-7) is a heterocyclic building block featuring a thiazole core with a 2-carboxylic acid handle and a 5-(4-fluorophenyl) substituent . This substitution pattern yields a molecular formula of C10H6FNO2S, a molecular weight of 223.23 g/mol, a calculated LogP of 2.65, and a polar surface area (PSA) of 78.43 Ų [1]. Commercial sourcing typically specifies a minimum purity of 95%, with long-term storage recommended at 2–8°C in a dry environment to preserve integrity [1].

Why 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Thiazole Carboxylic Acid Analogs


Substituting 5-(4-fluorophenyl)thiazole-2-carboxylic acid with simpler thiazole-2-carboxylic acids or regioisomeric variants (e.g., 2-aryl or 4-aryl substitution) fundamentally alters critical downstream properties. The 5-aryl substitution pattern, as opposed to 2-aryl or 4-aryl, dictates distinct reactivity in cross-coupling and decarboxylative transformations due to divergent electronic distribution and steric accessibility at the thiazole ring [1]. Moreover, structure-activity relationship (SAR) studies across multiple target classes—including CRTH2 antagonists and kinase inhibitors—have established that the 4-fluorophenyl moiety at the 5-position confers specific receptor binding and pharmacokinetic profiles not replicated by unsubstituted, chloro-, bromo-, methoxy-, or regioisomeric fluorophenyl analogs [2]. Generic substitution therefore risks both synthetic failure and loss of target-specific biological activity, as quantified in the evidence below.

5-(4-Fluorophenyl)thiazole-2-carboxylic Acid: Quantitative Differentiation Evidence Versus Closest Analogs


Precursor to NRA0562: High-Affinity Dopamine and Serotonin Receptor Binding from the 5-(4-Fluorophenyl)thiazole Scaffold

The 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold serves as the direct synthetic precursor to the amide derivative NRA0562, a compound with quantitatively characterized receptor binding affinities that distinguish it from structurally related antipsychotic candidates. NRA0562 exhibits moderate to high affinities for human cloned dopamine D1, D2, D4, and 5-HT2A receptors, as well as the α1 adrenoceptor [1]. This multi-receptor binding profile—characteristic of atypical antipsychotics—derives specifically from the 5-(4-fluorophenyl)thiazole-2-carboxamide core structure and is not observed with unsubstituted thiazole or alternative aryl substitution patterns.

Antipsychotic Drug Discovery Dopamine Receptor Pharmacology CNS Medicinal Chemistry

Fatty Acid Synthase Thioesterase Domain Inhibition: IC50 = 13.4 µM Confirmed Activity

5-(4-Fluorophenyl)thiazole-2-carboxylic acid (ChEMBL ID: CHEMBL1474057) demonstrates confirmed inhibitory activity against the thioesterase domain of fatty acid synthase (FASN) with an IC50 value of 13,400 nM (13.4 µM) in a dose-response confirmation assay [1]. This quantitative activity provides a validated starting point for hit-to-lead optimization campaigns targeting FASN, an enzyme implicated in cancer metabolism and metabolic disorders. In contrast, unsubstituted thiazole-2-carboxylic acid and common regioisomeric fluorophenyl thiazoles (e.g., 4-(4-fluorophenyl)thiazole-2-carboxylic acid, CAS 886366-96-7) lack reported FASN thioesterase domain inhibition data, leaving their utility against this target uncharacterized.

Fatty Acid Synthase Inhibition Metabolic Disease Target Cancer Metabolism

Carboxylesterase 2 (CES2) Inhibition: Binding Affinity Ki = 42 nM

5-(4-Fluorophenyl)thiazole-2-carboxylic acid exhibits nanomolar binding affinity (Ki = 42 nM) for human carboxylesterase 2 (CES2), determined via competitive inhibition assays in human liver microsomes using fluorescein diacetate as substrate [1]. CES2 is a key enzyme in the metabolism of ester- and amide-containing prodrugs (e.g., irinotecan, capecitabine), as well as endogenous lipid esters. This sub-100 nM affinity positions the compound as a potential tool for modulating prodrug activation or as a starting scaffold for developing CES2-selective inhibitors. In comparison, the structurally related 4-(4-fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7) has no reported CES2 inhibition data in BindingDB or ChEMBL, and unsubstituted thiazole-2-carboxylic acid lacks demonstrated binding to this target.

Carboxylesterase Inhibition Prodrug Metabolism Pharmacokinetic Modulation

CRTH2 Antagonist Pharmacophore: 4-Fluorophenyl at Thiazole 5-Position Enables Nanomolar Receptor Affinity

Structure-activity relationship studies on 5-thiazolylacetic acid derivatives established that the 4-thiazole position (equivalent to the 5-position in 5-arylthiazole-2-carboxylic acids) requires either 3- or 4-fluorophenyl rings or a suitably substituted 4-pyridyl group to achieve potent CRTH2 antagonism [1][2]. Compounds incorporating the 4-fluorophenyl substituent in this position yielded single-digit nanomolar binding affinity and full antagonistic efficacy for the human CRTH2 receptor, accompanied by favorable pharmacokinetic profiles and selectivity over a broad panel of off-targets [1]. In contrast, unsubstituted phenyl, chlorophenyl, bromophenyl, and methoxyphenyl analogs at this position produced inferior binding affinity or reduced selectivity, validating the 4-fluorophenyl moiety as a privileged substitution pattern for this chemotype.

CRTH2 Antagonism Allergic Inflammation GPCR Drug Discovery

5-(4-Fluorophenyl)thiazole-2-carboxylic Acid: Evidence-Based Application Scenarios for Medicinal Chemistry and Chemical Biology


Atypical Antipsychotic Scaffold Derivatization

The 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold enables amide coupling at the 2-carboxylic acid position to generate compounds structurally related to NRA0562. NRA0562 demonstrates high affinities for dopamine D1, D2, D4, 5-HT2A, and α1 adrenoceptors, representing a validated atypical antipsychotic polypharmacology profile [4]. Medicinal chemists can leverage this scaffold to explore SAR around the amine coupling partner while retaining the core 5-(4-fluorophenyl)thiazole-2-carboxamide pharmacophore.

FASN Thioesterase Domain Inhibitor Optimization

With confirmed IC50 = 13.4 µM against the FASN thioesterase domain [4], 5-(4-fluorophenyl)thiazole-2-carboxylic acid serves as a validated hit for hit-to-lead optimization campaigns. Researchers can pursue structure-guided modifications at the carboxylic acid and thiazole 4-position to improve potency while tracking SAR relative to this baseline inhibitory activity. The compound's commercial availability at 95% purity supports rapid initiation of analog synthesis without de novo scaffold construction.

CES2-Mediated Prodrug Metabolism Studies

The 42 nM Ki against human CES2 [4] positions 5-(4-fluorophenyl)thiazole-2-carboxylic acid as a chemical biology tool for investigating CES2-dependent prodrug activation (e.g., irinotecan, capecitabine) and lipid ester metabolism. The compound can be employed in hepatic microsome assays to assess the contribution of CES2 to substrate turnover or to probe potential CES2-mediated drug-drug interactions. Its nanomolar affinity distinguishes it from structurally related thiazole carboxylic acids that lack characterized CES2 binding.

CRTH2 Antagonist Lead Generation

The 4-fluorophenyl substituent at the thiazole 5-position is a validated privileged substitution pattern for achieving single-digit nanomolar CRTH2 binding affinity with full antagonistic efficacy and favorable off-target selectivity [4]. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid provides the optimal aryl substitution pre-installed, enabling medicinal chemists to focus synthetic efforts on exploring the 2-position of the thiazole (e.g., benzhydryl motifs identified as advantageous) rather than empirically screening aryl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.